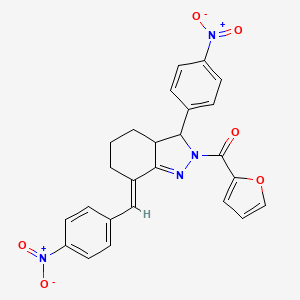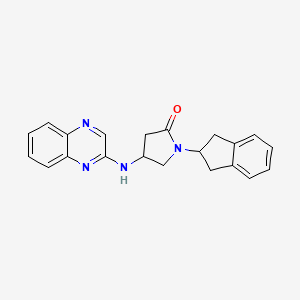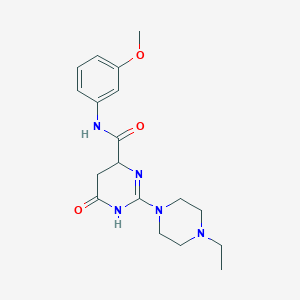![molecular formula C19H18ClN3O2 B5348861 3-chloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide](/img/structure/B5348861.png)
3-chloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MI-773, and it has shown promising results in various studies related to cancer research. In
Wirkmechanismus
The mechanism of action of 3-chloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide involves the inhibition of MDM2 protein activity. MDM2 is known to bind to and inhibit the activity of p53, a tumor suppressor protein. By inhibiting the activity of MDM2, this compound can activate p53 and induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. In addition, it has been shown to inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide in lab experiments is its specificity for the MDM2 protein. This specificity allows for the selective inhibition of MDM2 activity, which can lead to the activation of the p53 pathway and the induction of cell cycle arrest and apoptosis in cancer cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of this compound in order to minimize toxicity and maximize efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide. One potential direction is the development of more potent and selective MDM2 inhibitors. Another potential direction is the investigation of the potential synergistic effects of this compound with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the investigation of the potential applications of this compound in other diseases, such as neurodegenerative diseases, is also an area of interest for future research.
Conclusion
In conclusion, this compound is a promising compound for its potential applications in cancer research. Its specificity for the MDM2 protein allows for the selective inhibition of MDM2 activity, which can lead to the activation of the p53 pathway and the induction of cell cycle arrest and apoptosis in cancer cells. Further studies are needed to determine the optimal dosage and administration of this compound in order to minimize toxicity and maximize efficacy. Additionally, future research should investigate the potential applications of this compound in other diseases and the development of more potent and selective MDM2 inhibitors.
Synthesemethoden
The synthesis of 3-chloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide involves several steps. The starting material for the synthesis is 3-chlorobenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(2-methyl-1H-indol-3-yl)ethylamine to form the desired intermediate. This intermediate is then treated with phosgene to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of the MDM2 protein, which is known to play a critical role in the regulation of p53, a tumor suppressor protein. By inhibiting the activity of MDM2, this compound can activate p53 and induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-15(16-7-2-3-8-17(16)22-12)9-10-21-19(25)23-18(24)13-5-4-6-14(20)11-13/h2-8,11,22H,9-10H2,1H3,(H2,21,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVYCQPUTLTHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5348787.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5348801.png)
![3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5348808.png)


![N-(tert-butyl)-2-(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)butanamide](/img/structure/B5348829.png)
![5-(hydroxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-2-furamide](/img/structure/B5348833.png)
![8-[3-(2-chlorophenyl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5348838.png)
![2-(methylthio)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5348842.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5348847.png)
![1-[3-fluoro-4-(1-piperidinyl)phenyl]-1-butanone](/img/structure/B5348854.png)
![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one](/img/structure/B5348866.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5348867.png)